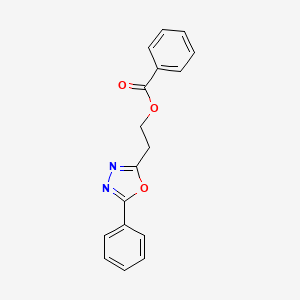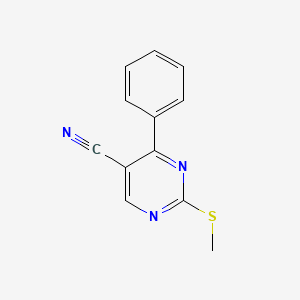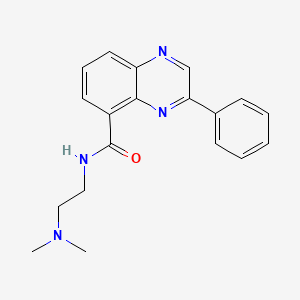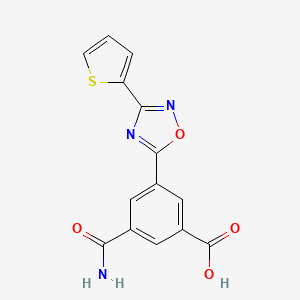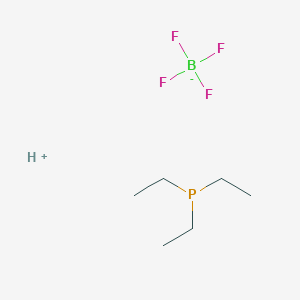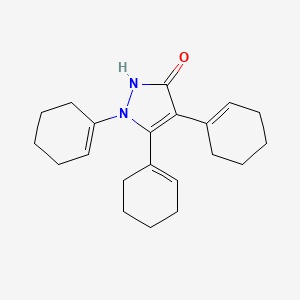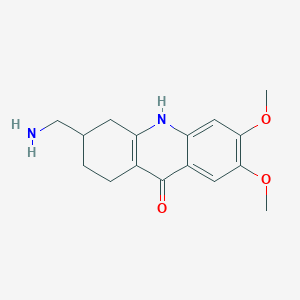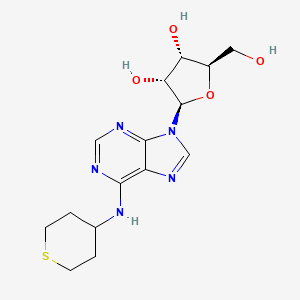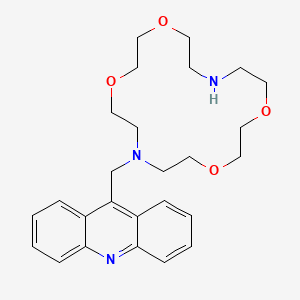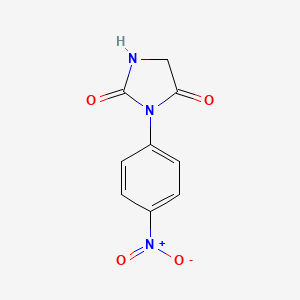
3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is an organic compound with the molecular formula C5H6BrF3O. It is a clear, colorless to yellow liquid that is immiscible with water. This compound is known for its use as a building block in the synthesis of various fluorinated heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one can be synthesized using sulfuric acid as a catalyst. The starting material, 2-bromo-4,4,4-trifluoroethyl acetoacetate, undergoes hydrolysis and decarboxylation to form the desired product. The optimal conditions for this synthesis involve reacting 2-bromo-4,4,4-trifluoroethyl acetoacetate with trifluoroacetic acid in a 1:1.5 molar ratio, adding the mixture to a 30% sulfuric acid solution, and maintaining the reaction temperature at approximately 100°C for 8 hours. The yield of this reaction is around 68.1% .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atom.
Cyclization Reactions: Due to the presence of the acetone group, it can easily cyclize with amine-containing compounds to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Cyclization: Reactions typically involve amides, thioamides, thioureas, aminopyridines, and aminopyrazines under mild conditions.
Major Products
Applications De Recherche Scientifique
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing fluorinated heterocyclic compounds.
Medicine: Its derivatives are used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of the VEGF receptor through competitive binding to its extracellular domain. This inhibition affects the proliferation of actin filaments and can be used as a diagnostic reagent for anti-VEGF receptor antibodies. Additionally, it has been shown to inhibit the growth of cancer cells in vitro when used with a monoclonal antibody that recognizes the extracellular domain of the VEGF receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-3-bromo-2-propanone
- 1,1,1-Trifluoro-3-bromoacetone
- 1,1,1-Trifluoro-3-bromopropanone
- 1-Bromo-3,3,3-trifluoroacetone
- 3-Bromo-1,1,1-trifluoro-2-propanone
Uniqueness
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is unique due to its specific structure, which allows it to form a wide variety of fluorinated heterocyclic compounds. Its ability to inhibit the VEGF receptor and its applications in cancer research further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C5H6BrF3O |
|---|---|
Poids moléculaire |
219.00 g/mol |
Nom IUPAC |
3-bromo-1,1,1-trifluoro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H6BrF3O/c1-4(2,6)3(10)5(7,8)9/h1-2H3 |
Clé InChI |
XQAZOHPZOYQOGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


